![molecular formula C15H11F3N2O4 B2866745 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime CAS No. 320416-82-8](/img/structure/B2866745.png)
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime is a complex organic compound with the molecular formula C14H8F3NO4. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of 4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde, followed by the formation of the O-methyloxime derivative. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro group or the aldehyde group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce carboxylic acids or other oxidized forms .
Applications De Recherche Scientifique
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the benzenecarbaldehyde and O-methyloxime functionalities.
2-nitro-4-(trifluoromethyl)phenol: Similar structure but with different positioning of the nitro group.
Uniqueness
3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the O-methyloxime group distinguishes it from other similar compounds, providing unique properties for research and industrial applications .
Propriétés
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRADGPKAEYERHG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2866663.png)
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
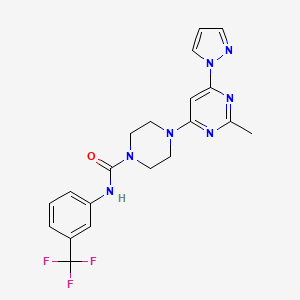
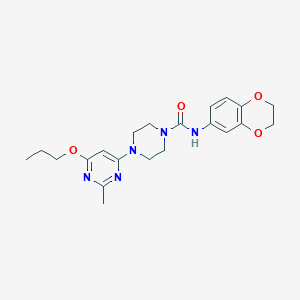
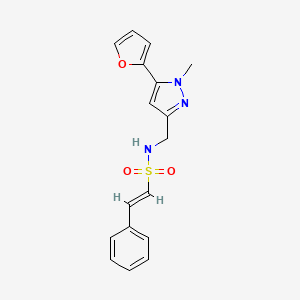
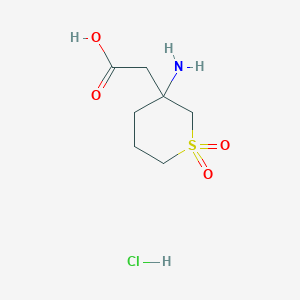
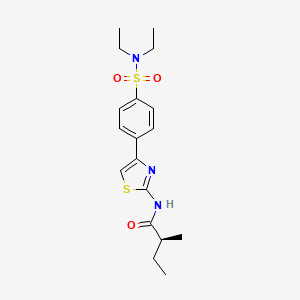
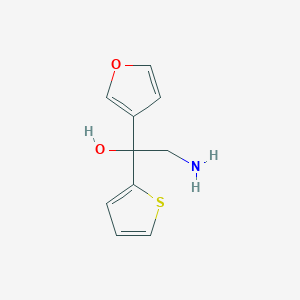
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)
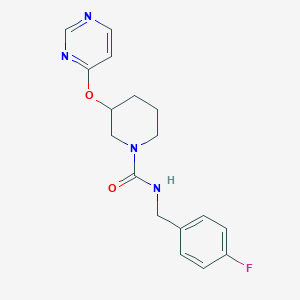
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)
